4-chloro-2-iodo-N-methylaniline
Description
Significance of Multifunctionalized Aromatic Amines in Synthetic Design
Aromatic amines, organic compounds featuring an amino group attached to an aromatic ring, are fundamental building blocks in organic synthesis. wisdomlib.orgnumberanalytics.com When these structures are further embellished with multiple functional groups, they become "multifunctionalized," offering chemists a powerful toolkit for molecular design. The significance of these compounds lies in their capacity to undergo a wide array of chemical reactions at different sites on the molecule, allowing for the stepwise and controlled assembly of intricate structures. nih.gov
Strategic Importance of Vicinal Halogenation in Aryl Substrates
The term vicinal generally refers to functional groups attached to adjacent carbon atoms. In the context of aryl substrates, the strategic placement of multiple halogens—even if not strictly on adjacent carbons—is of immense synthetic importance. The introduction of two or more halogen atoms onto an aromatic ring creates a highly valuable intermediate for further chemical elaboration. nih.govacs.org This is particularly true when different halogens, such as chlorine and iodine, are present on the same ring.
The strategic value of multi-halogenated aryl compounds stems from the differential reactivity of the carbon-halogen bonds. For example, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in many transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This difference allows chemists to perform selective transformations, reacting at the iodine position first while leaving the chlorine atom untouched for a subsequent, different reaction. This orthogonal reactivity is a powerful strategy for building complex molecules in a controlled manner.
Methods to achieve such halogenation patterns are a key focus of research. researchgate.net While direct dihalogenation can sometimes lead to mixtures of products, more controlled, stepwise methods are often employed. nih.gov The ability to install halogens at specific positions on an aromatic ring is crucial for controlling the electronic properties and steric environment of the molecule, which in turn influences the outcome of subsequent reactions. acs.orgorganic-chemistry.org
Overview of 4-Chloro-2-Iodo-N-Methylaniline's Research Context
This compound is a multifunctionalized aromatic amine that embodies the synthetic utility discussed previously. Its structure features an N-methylaniline core substituted with both a chlorine atom at the 4-position and an iodine atom at the 2-position. While extensive, dedicated research publications on this specific molecule are not abundant in the public domain, its structure suggests a primary role as a specialized building block in organic synthesis. The presence of the reactive iodine, the less reactive chlorine, the nucleophilic secondary amine, and the activated aromatic ring makes it a versatile intermediate.
The research context for this compound is likely within the synthesis of complex target molecules for the pharmaceutical or materials science industries. wikipedia.org The differential reactivity of the C-I and C-Cl bonds would allow it to be used in sequential cross-coupling reactions to introduce two different substituents at the 2- and 4-positions. The N-methyl group can also be a key structural element or be used to direct reactions to other parts of the molecule.
Below are tables detailing the properties of the parent compound, 4-chloro-2-iodoaniline (B181669), and the related 4-chloro-N-methylaniline, to provide context for the physicochemical properties of this compound.
Table 1: Physicochemical Properties of 4-Chloro-2-iodoaniline Data for the precursor compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₅ClIN | nih.gov |
| Molecular Weight | 253.47 g/mol | nih.govsigmaaldrich.com |
| Melting Point | 39-43 °C | sigmaaldrich.com |
| CAS Number | 63069-48-7 | nih.govsigmaaldrich.com |
| IUPAC Name | 4-chloro-2-iodoaniline | nih.gov |
| SMILES | C1=CC(=C(C=C1Cl)I)N | sigmaaldrich.com |
| InChIKey | FLEJOBRWKBPUOX-UHFFFAOYSA-N | nih.govsigmaaldrich.com |
Table 2: Physicochemical Properties of 4-Chloro-N-methylaniline Data for a related N-methylated compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈ClN | nih.gov |
| Molecular Weight | 141.60 g/mol | nih.gov |
| Boiling Point | 239 °C | chemicalbook.com |
| Density | 1.169 g/mL at 25 °C | chemicalbook.com |
| CAS Number | 932-96-7 | nih.govchemicalbook.com |
| IUPAC Name | 4-chloro-N-methylaniline | nih.gov |
| SMILES | CNC1=CC=C(C=C1)Cl | nih.gov |
| InChIKey | XCEYKKJMLOFDSS-UHFFFAOYSA-N | nih.gov |
The hydrochloride salt of the title compound, this compound hydrochloride, is also commercially available, further indicating its use as a stable precursor in synthetic research projects. shachemlin.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClIN |
|---|---|
Molecular Weight |
267.49 g/mol |
IUPAC Name |
4-chloro-2-iodo-N-methylaniline |
InChI |
InChI=1S/C7H7ClIN/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 |
InChI Key |
WJLYTJZISDORDB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloro 2 Iodo N Methylaniline
Regioselective Halogenation Strategies for N-Methylaniline Scaffolds
Achieving specific substitution patterns on the N-methylaniline core is a significant challenge in organic synthesis. The inherent directing properties of the N-methylamino group favor substitution at the ortho and para positions. Consequently, specialized techniques are necessary to achieve alternative substitution patterns and to introduce multiple different halogens with high regioselectivity.
Directed Ortho-Metalation and Halogenation Protocols
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In this approach, a heteroatom-containing group on the aromatic ring coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium (B1581126), facilitating deprotonation of the adjacent ortho-proton. wikipedia.orguwindsor.cabaranlab.org The resulting aryllithium intermediate can then be quenched with an electrophilic halogen source to introduce a halogen atom at the ortho position with high regioselectivity. wikipedia.org
For N-methylaniline, the N-methylamino group itself can act as a DMG, although its efficacy can be enhanced by conversion to a more potent directing group, such as a carbamate (B1207046) or an amide. organic-chemistry.org The general principle involves the interaction of the Lewis basic heteroatom of the DMG with the Lewis acidic lithium of the organolithium reagent, which positions the base for a kinetically favored deprotonation at the ortho site. wikipedia.orgbaranlab.org
Key aspects of Directed Ortho-Metalation include:
Directing Metalation Groups (DMGs): Groups like amides, carbamates, and tertiary amines are effective DMGs. wikipedia.org
Organolithium Reagents: Strong bases such as n-butyllithium and sec-butyllithium are commonly used. uwindsor.ca
Electrophilic Quench: After lithiation, the introduction of an electrophile, such as a source of I+ or Cl+, allows for the specific installation of the halogen.
This method provides a reliable route to ortho-halogenated anilines, which are crucial intermediates in the synthesis of more complex molecules.
Oxidative Halogenation Utilizing N,N-Dialkylaniline N-Oxides
An alternative approach to achieve regioselective halogenation involves the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides. nih.govacs.orgnih.gov This strategy alters the electronic properties of the aniline (B41778) ring and enables different regiochemical outcomes upon reaction with halogenating agents. The reactivity of N,N-dialkylaniline N-oxides facilitates the introduction of various functional groups onto the aromatic ring under metal-free conditions. acs.org
Treatment of N,N-dialkylaniline N-oxides with thionyl chloride has been shown to predominantly yield ortho-chlorinated anilines, while reaction with thionyl bromide leads to selective para-bromination. acs.orgnih.gov This complementary regioselectivity is highly valuable for the synthesis of specifically substituted anilines. The reactions are typically performed at low temperatures, and the product distribution can be sensitive to the solvent and reaction temperature. nih.gov The underlying mechanism is thought to involve the formation of a reactive intermediate that facilitates the regioselective transfer of the halogen to the aromatic ring. nih.govacs.org
Table 1: Regioselective Halogenation of N,N-Dimethylaniline N-Oxide with Thionyl Halides
| Reagent | Predominant Product | Reference |
|---|---|---|
| Thionyl chloride | 2-Chloro-N,N-dimethylaniline | acs.org |
This method offers a practical route to ortho-halogenated N,N-dialkylanilines without the need for strong organometallic bases or directing groups. acs.orgnih.gov
Decarboxylative Iodination Approaches for 2-Iodoanilines
Decarboxylative halogenation provides a regiochemically defined method for the introduction of halogens onto an aromatic ring. Specifically, the decarboxylative iodination of anthranilic acids (2-aminobenzoic acids) is a practical route to synthesize 2-iodoanilines. rsc.orgresearchgate.net This method is advantageous as the position of the incoming iodine atom is predetermined by the location of the carboxylic acid group.
One effective protocol involves the reaction of an anthranilic acid with potassium iodide (KI) and iodine (I2) under an oxygen atmosphere, without the need for a transition metal catalyst or a base. rsc.org This procedure furnishes a variety of 2-iodoanilines in good yields. rsc.org The reaction is believed to proceed through a radical pathway. rsc.org
Another approach utilizes N-iodosuccinimide (NIS) as the iodine source. nih.gov Palladium-catalyzed ipso-iododecarboxylation of aromatic carboxylic acids with NIS has been shown to be an efficient process. nih.gov This method can be controlled to produce either mono- or di-iodinated products depending on the reaction conditions. nih.gov
Sequential Halogenation Techniques for Dihalogenated Anilines
The synthesis of dihalogenated anilines like 4-chloro-2-iodo-N-methylaniline often necessitates a sequential approach where the two different halogen atoms are introduced in separate, controlled steps. This strategy allows for the precise placement of each halogen, which would be difficult to achieve in a single-step reaction with mixed halogenating agents.
Optimized Iodination Procedures
The introduction of an iodine atom onto an aniline ring can be accomplished through various methods. For the synthesis of this compound, a plausible route involves the iodination of 4-chloro-N-methylaniline. The directing effects of the N-methylamino group (ortho-, para-directing) and the chloro group (ortho-, para-directing) would both favor the introduction of the iodine atom at the 2-position.
Several iodinating systems are available for anilines and their derivatives:
N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for electron-rich aromatic compounds like anilines. researchgate.netorganic-chemistry.org Reactions are often carried out in solvents like acetonitrile (B52724) or dimethylformamide. The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance the reactivity of NIS and promote regioselective iodination. organic-chemistry.orgepa.gov
Iodine monochloride (ICl): This reagent is a powerful electrophilic iodinating agent. However, its use can be complicated by the presence of chlorine, which could lead to undesired chlorination byproducts. google.com
Molecular Iodine (I2) with an Oxidant: The electrophilicity of I2 can be increased by the presence of an oxidizing agent. researchgate.net Systems such as I2/H2O2/H2SO4 or I2/HNO3 can be used for the iodination of aromatic rings. youtube.com
Table 2: Selected Iodination Methods for Aniline Derivatives
| Reagent System | Key Features | Reference(s) |
|---|---|---|
| N-Iodosuccinimide (NIS) | Mild conditions, high yields, can be used in solid-state grinding. | researchgate.net |
| NIS in HFIP | Enhanced reactivity, high regioselectivity, mild conditions. | organic-chemistry.orgepa.gov |
| I2 / Pyridine/Dioxane | Mild conditions, para-selective for aniline derivatives. | researchgate.net |
Subsequent Chlorination Reactions
Following the iodination step, the introduction of a chlorine atom at the 4-position would be the next step in a sequential synthesis. If starting from 2-iodo-N-methylaniline, chlorination would need to be directed to the para-position relative to the N-methylamino group.
Various methods for the chlorination of anilines have been reported:
N-Chlorosuccinimide (NCS): Similar to NIS, NCS is a convenient source of electrophilic chlorine. Its reaction with anilines can lead to chlorination, and the regioselectivity can be influenced by the solvent and other substituents present on the ring. organic-chemistry.orgepa.gov
Hydrogen Peroxide/HCl/Acetic Acid: This system has been used for the chlorination of anilines, although it can be a highly exothermic reaction requiring careful temperature control. sciencemadness.org
Copper(II) Chloride: In some cases, metal salts like CuCl2 can be used to effect chlorination of aromatic compounds. chemicalbook.com
Alternatively, a more controlled approach for meta-chlorination has been developed using palladium catalysis with a norbornene mediator, although this is for directing to the meta position, which is not what is required for the para-chlorination in this specific synthesis. nih.govnih.gov For para-chlorination, the inherent directing ability of the amino group is typically exploited. It is also important to note that direct chlorination of aniline can sometimes lead to mixtures of products and polymerization if not performed under controlled conditions. sciencemadness.org
N-Methylation Strategies and Their Integration into Halogenation Sequences
The introduction of a methyl group onto the nitrogen atom of 4-chloro-2-iodoaniline (B181669) is a key transformation to yield the target compound. This step can be performed through various methodologies, which must be compatible with the existing halogen substituents on the aromatic ring. The choice of method often depends on factors like substrate tolerance, yield, and reaction conditions.
Reductive amination is a versatile and widely employed method for forming carbon-nitrogen bonds, making it highly suitable for the N-methylation of primary anilines like 4-chloro-2-iodoaniline. wikipedia.orgnumberanalytics.com The process is typically a one-pot reaction that involves two main steps: the formation of an imine intermediate followed by its reduction to the corresponding amine. wikipedia.orgyoutube.com
The reaction begins with the condensation of the primary amine (4-chloro-2-iodoaniline) with a carbonyl compound, typically formaldehyde (B43269) for methylation, under neutral or slightly acidic conditions (pH ~5) to form an iminium ion intermediate. wikipedia.orgyoutube.com This intermediate is then reduced in situ to the secondary amine, this compound. A key advantage of this method is that it generally avoids the over-alkylation that can be problematic with direct alkylation using alkyl halides. masterorganicchemistry.com
A variety of reducing agents can be employed for the reduction step. The choice of reductant is crucial, as it must selectively reduce the iminium ion without affecting the carbonyl reagent or other functional groups on the aniline ring. masterorganicchemistry.com
Interactive Table: Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Characteristics & Applications |
| Sodium Borohydride | NaBH₄ | A common and cost-effective reducing agent, though it can also reduce the starting aldehyde if conditions are not optimized. masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | A milder reducing agent than NaBH₄. It is particularly effective because it is stable in weakly acidic conditions and selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting ketone or aldehyde. This selectivity allows for efficient one-pot reactions. wikipedia.orgmasterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A non-toxic and mild reducing agent that is often preferred over NaBH₃CN to avoid cyanide in the waste stream. It is particularly effective for the reductive amination of a wide range of aldehydes and ketones. numberanalytics.commasterorganicchemistry.com |
| Catalytic Hydrogenation | H₂ with catalyst (Pd, Pt, Ni) | A "green" chemistry approach that uses hydrogen gas as the reductant. This method is highly efficient but may require specialized equipment for handling hydrogen gas under pressure. It is a key method for large-scale industrial production. wikipedia.orgnih.gov |
The versatility of reductive amination allows for the synthesis of primary, secondary, and tertiary amines by carefully selecting the starting amine and carbonyl compound. youtube.com
In recent years, catalyst-mediated N-methylation has emerged as a powerful and atom-economical alternative. These methods often utilize readily available and sustainable C1 sources like methanol (B129727) or even carbon dioxide. rsc.orgacs.org The success of these reactions hinges on the development of robust catalysts that can facilitate the methylation of anilines, including those bearing deactivating or sensitive halogen substituents.
Ruthenium-based catalysts have shown excellent performance in the N-methylation of anilines using methanol as the methylating agent. For instance, a (DPEPhos)RuCl₂PPh₃ complex has been used for the N-methylation of various aniline derivatives under weakly basic conditions (Cs₂CO₃). acs.orgnih.gov This system demonstrates high functional group tolerance, effectively methylating anilines with para-substituents like halogens, methyl, and methoxyl groups, achieving high yields (95–97%). acs.orgnih.gov
Another innovative approach involves the use of non-noble metal catalysts. A cobalt-based catalytic system, composed of Co(OAc)₂·4H₂O, triphos, and Sn(OTf)₂, has been developed for the N-methylation of anilines using a mixture of CO₂ and H₂. rsc.org This reaction proceeds efficiently under relatively mild conditions (e.g., 125 °C) and shows broad substrate scope, tolerating a range of functionalized anilines. rsc.org The mechanism is believed to involve the formation of an N-formamide intermediate, which is subsequently reduced to the N-methylamine. rsc.org
Interactive Table: Catalyst Systems for N-Methylation of Anilines
| Catalyst System | C1 Source | Base/Additive | Substrate Scope | Reference |
| (DPEPhos)RuCl₂PPh₃ | Methanol (CH₃OH) | Cesium Carbonate (Cs₂CO₃) | Tolerates para-halogen, methyl, and methoxyl groups. acs.orgnih.gov | acs.orgnih.gov |
| Co(OAc)₂·4H₂O / triphos / Sn(OTf)₂ | Carbon Dioxide / Hydrogen (CO₂/H₂) | Ethanol (promoter) | Broad scope, tolerant toward a wide range of anilines. rsc.org | rsc.org |
| Kraft Lignin | Lignin (as methyl source) | None specified | Effective for various aniline compounds. researchgate.net | researchgate.net |
These catalytic methods represent a significant advancement, offering greener and more efficient pathways to N-methylated anilines compared to traditional methods that often rely on stoichiometric and more hazardous reagents. researchgate.net
Purification and Isolation Techniques in Multi-Halogenated Aniline Synthesis
The synthesis of multi-halogenated anilines like this compound often results in a crude product mixture containing starting materials, reagents, and side-products. Therefore, effective purification and isolation are paramount to obtaining the compound with the required purity for subsequent applications. The presence of multiple halogen atoms can influence the physical properties of the molecule, such as its melting point, boiling point, and solubility, which must be considered when selecting a purification method.
Standard purification techniques are widely applied, often in combination, to achieve high purity.
Distillation: For liquid anilines or those with a sufficiently low boiling point, distillation under reduced pressure is a common method to separate the product from non-volatile impurities or components with significantly different boiling points. lookchem.com
Recrystallization: This is a primary technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at higher temperatures, while impurities remain either soluble or insoluble at all temperatures. Common solvents for anilines include ethanol, diethyl ether, or mixtures containing hydrocarbons like toluene. chemicalbook.comgoogle.com
Chromatography: Column chromatography on silica (B1680970) gel is a highly effective method for separating complex mixtures and isolating pure products, especially when distillation or recrystallization is ineffective. chemicalbook.comacs.org The crude mixture is passed through a column packed with an adsorbent (like silica gel), and different components are eluted at different rates using a suitable solvent system.
Acid-Base Extraction: Aniline and its derivatives are basic, allowing for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to convert the aniline into its water-soluble salt, separating it from non-basic impurities. The aniline can then be regenerated by adding a base to the aqueous layer, followed by extraction back into an organic solvent. google.com To remove phenolic impurities, crude aniline can be treated with a dilute aqueous alkali solution. google.comwipo.int
In some cases, derivatization is used for purification. The aniline can be converted into a crystalline derivative, such as an acetanilide (B955) or a salt (e.g., hydrochloride or oxalate), which is then purified by recrystallization. The pure aniline is subsequently regenerated from the purified derivative. lookchem.comgoogle.com
Interactive Table: Purification Techniques for Halogenated Anilines
| Technique | Principle | Application Notes |
| Distillation | Separation based on differences in boiling points. | Often performed under vacuum to prevent decomposition at high temperatures. |
| Recrystallization | Separation based on differences in solubility in a specific solvent at different temperatures. | Effective for solid compounds. Solvent selection is key; alcohols and ethers are common. google.com |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Highly versatile for separating complex mixtures of structurally similar compounds. chemicalbook.com |
| Acid-Base Extraction | Separation based on the basicity of the amine functional group. | Useful for removing non-basic or acidic impurities like phenols. google.com |
| Adsorption | Use of materials like zeolites to selectively adsorb aniline contaminants from solutions. | An advanced technique for removing trace impurities, particularly from aqueous solutions. researchgate.net |
The successful synthesis and isolation of this compound rely on a careful combination of modern synthetic reactions and robust, well-chosen purification protocols.
Chemical Reactivity and Transformation Pathways of 4 Chloro 2 Iodo N Methylaniline
Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide Sites
Palladium catalysis is a powerful tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and 4-chloro-2-iodo-N-methylaniline is an excellent substrate for these transformations. wikipedia.orglibretexts.org The differing reactivity of the iodo and chloro groups enables sequential or chemoselective couplings, providing a versatile platform for molecular elaboration.
Suzuki–Miyaura Cross-Coupling for C-C Bond Formationorganic-chemistry.orglibretexts.org
The Suzuki–Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide, is a fundamental method for constructing C-C bonds. libretexts.org In the case of this compound, this reaction offers a pathway to introduce new aryl or vinyl substituents.
The inherent difference in bond dissociation energies between the C-I and C-Cl bonds is the primary determinant of chemoselectivity in Suzuki-Miyaura reactions. The C-I bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. libretexts.orgnih.gov This allows for selective coupling at the iodo position while leaving the chloro group intact for subsequent transformations.
Studies on dihalogenated arenes have consistently shown that the order of reactivity for oxidative addition to palladium(0) is I > Br > OTf > Cl. polyu.edu.hkrsc.org This principle is directly applicable to this compound, enabling the selective synthesis of 4-chloro-2-aryl-N-methylaniline derivatives. The reaction conditions, including the choice of palladium precursor, ligand, and base, can be fine-tuned to maximize this selectivity. nih.govpolyu.edu.hk For instance, using milder reaction conditions will favor the reaction at the more reactive C-I bond.
The choice of ligand coordinated to the palladium center is crucial for modulating the catalyst's reactivity and selectivity. rsc.orgnih.gov Bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and influence which halogenated site is preferred. nih.govyoutube.com
For dihalogenated substrates, ligand design can even be used to invert the "normal" order of reactivity. polyu.edu.hk While typically the C-I bond is more reactive, specific ligands can promote selective activation of the C-Cl bond. This is often achieved by ligands that alter the steric and electronic environment around the palladium center, thereby changing the energetics of the oxidative addition step for each halide. polyu.edu.hkrsc.org Research has shown that the ligation state of the palladium (LPd vs. L2Pd) during oxidative addition significantly impacts the preference for C-Cl versus C-I activation. polyu.edu.hk The development of specialized ligands, such as bulky biaryl phosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), has provided chemists with a toolbox to control the chemoselectivity of these reactions. polyu.edu.hkyoutube.com
Table 1: Ligand Effects on Chemoselective Suzuki-Miyaura Coupling
| Ligand Type | General Effect on Selectivity | Example Ligands |
| Bulky, Electron-Rich Monophosphines | Generally favor reaction at the more reactive C-I bond. | P(t-Bu)3, PCy3 |
| Biaryl Phosphines (Buchwald-type) | Can enhance selectivity for C-I or be tuned for C-Cl activation. | XPhos, SPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Can promote reactivity at the less reactive C-Cl bond. | IMes, IPr, SIMes |
| Bidentate Phosphines | Can influence selectivity based on bite angle and steric properties. | dppf, BINAP |
Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound can be performed chemoselectively.
The reaction typically occurs preferentially at the more reactive C-I bond. researchgate.net This allows for the synthesis of 2-alkynyl-4-chloro-N-methylaniline derivatives. The resulting products are valuable intermediates, as the alkyne moiety can undergo a variety of further transformations, and the remaining chloro group can be functionalized in a subsequent cross-coupling step. The reaction is generally carried out under mild conditions, often at room temperature, using a base such as an amine which can also serve as the solvent. wikipedia.orgyoutube.com
Heck Reactions with Olefinic Partners
The Heck reaction, another palladium-catalyzed process, couples aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orgwikipedia.org This reaction also follows the general reactivity trend of I > Br > Cl, allowing for the selective vinylation of this compound at the 2-position. wikipedia.org
The regioselectivity of the Heck reaction (i.e., whether the aryl group adds to the substituted or unsubstituted carbon of the alkene) can be influenced by the electronic nature of the alkene and the reaction conditions. nih.gov For many applications, the goal is to achieve a high degree of stereoselectivity, typically favoring the trans isomer. organic-chemistry.org The choice of ligand and base can play a significant role in controlling both the regio- and stereoselectivity of the Heck reaction. chemrxiv.org
Buchwald–Hartwig Amination for C-N Bond Formationwikipedia.orgacs.org
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines via the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of molecules containing C-N bonds, which are prevalent in pharmaceuticals and other biologically active compounds. youtube.comsnnu.edu.cn
When applied to this compound, the Buchwald-Hartwig amination can be directed to either the iodo or chloro position, again based on the principles of chemoselectivity. Reaction at the more labile C-I bond would occur under milder conditions, allowing for the introduction of a new amino group at the 2-position. Subsequent coupling at the C-Cl position would require more forcing conditions. The development of highly active and specialized ligand systems, often bulky, electron-rich phosphines, has been critical to the broad scope and functional group tolerance of the Buchwald-Hartwig amination. youtube.com Bidentate phosphine ligands have also been shown to be effective in these transformations. wikipedia.org
Table 2: Summary of Chemoselective Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Primary Site of Reaction | Resulting Product Class |
| Suzuki-Miyaura | Organoboron Reagent | C-I | 2-Aryl/Vinyl-4-chloro-N-methylaniline |
| Sonogashira | Terminal Alkyne | C-I | 2-Alkynyl-4-chloro-N-methylaniline |
| Heck | Alkene | C-I | 2-Alkenyl-4-chloro-N-methylaniline |
| Buchwald-Hartwig | Amine | C-I | 2-Amino-4-chloro-N-methylaniline |
Steric and Electronic Influences on Amination
The reactivity of this compound in amination reactions, specifically those involving the N-methylamino group as a nucleophile or reactions occurring at the aromatic ring, is heavily modulated by both steric and electronic effects. The N-methylamino group itself is a secondary amine, which presents more steric hindrance than a primary aniline (B41778). nih.gov This increased bulk can lower the rate of reactions where the nitrogen atom acts as a nucleophile.
Electronically, the N-methylamino group is an activating, ortho-, para-director for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. However, for nucleophilic aromatic substitution (SNAr), it acts as a deactivating group. This deactivating effect is counteracted by the two halogen substituents. The chlorine atom at the C4 position and the iodine atom at the C2 position are both electron-withdrawing groups via induction, which makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack.
In the context of further amination on the ring (a nucleophilic aromatic substitution), the electronic properties of the existing substituents are critical. Kinetic studies on analogous systems show that electron-withdrawing groups on the aromatic ring accelerate SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate. lumenlearning.commasterorganicchemistry.comlibretexts.org The reactivity is also influenced by the basicity (pKa) of the attacking amine; however, significant steric hindrance at the nucleophilic nitrogen can lead to lower reaction rates. nih.gov For this compound, the combined electron-withdrawing nature of the chloro and iodo groups activates the ring for potential displacement of one of the halogens by a suitable amine nucleophile.
| Substituent | Position | Electronic Effect (for SNAr) | Steric Effect | Influence on Reactivity |
|---|---|---|---|---|
| -NHCH₃ | C1 | Deactivating (Electron-Donating) | Moderate hindrance for ortho-substitutions | Reduces ring electrophilicity; directs electrophiles |
| -I | C2 | Activating (Electron-Withdrawing) | Significant steric bulk | Activates the ring for SNAr; labile leaving group in cross-couplings |
| -Cl | C4 | Activating (Electron-Withdrawing) | Moderate steric bulk | Activates the ring for SNAr; less reactive leaving group than iodine |
Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type)
The Ullmann reaction and its modern variants are powerful copper-catalyzed methods for forming carbon-heteroatom and carbon-carbon bonds with aryl halides. organic-chemistry.org For this compound, the presence of two different halogens offers an opportunity for regioselective coupling. The reactivity of aryl halides in copper-catalyzed couplings generally follows the trend I > Br > Cl. Therefore, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond.
This reactivity difference allows for selective functionalization at the C2 position. Ullmann-type reactions, such as C-N coupling with amines, C-O coupling with phenols or alcohols, and C-S coupling with thiols, would be expected to proceed preferentially at the iodo-substituted position, leaving the chloro-substituent intact for potential subsequent transformations. organic-chemistry.org The synthesis of various biaryls, aryl ethers, and aryl amines is possible through this pathway. The reaction typically requires a copper catalyst (often Cu(I)), a ligand, a base, and elevated temperatures.
Radical Cross-Coupling Chemistries
The field of radical chemistry offers unique pathways for functionalizing aromatic compounds. This compound is a suitable substrate for such transformations, primarily due to the weak C-I bond. Aryl radicals can be generated from the corresponding aryl iodide under various conditions, including photoredox catalysis. nih.govbeilstein-journals.org Research has shown that N-methylanilines, in combination with a base like tBuOK, can act as an efficient promotion system for initiating radical-type cross-coupling reactions of aryl iodides. nih.gov
In such a scenario, the this compound molecule contains both the aryl iodide moiety susceptible to forming a radical and the N-methylaniline group that can promote this process. Once the aryl radical is formed at the C2 position, it can participate in a variety of cross-coupling reactions, such as additions to alkenes or alkynes, or coupling with other radical species. thieme-connect.de Photoredox catalysis, often employing ruthenium or iridium complexes, can facilitate the single-electron transfer (SET) process needed to generate the aryl radical from the aryl iodide under mild conditions using visible light. acs.orgresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, given the presence of two activating halogen substituents. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex. lumenlearning.comlibretexts.org The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group, as they stabilize this intermediate. libretexts.orgpressbooks.pub
In this molecule, the chlorine at C4 is para to the iodine at C2, and the iodine at C2 is ortho to the chlorine at C4. This mutual activation enhances the electrophilicity of both substituted carbons. However, a key question is the regioselectivity of the nucleophilic attack: will the chloride or the iodide act as the leaving group?
Two factors are at play:
Bond Strength: The C-I bond is weaker than the C-Cl bond, suggesting iodide would be a better leaving group in the elimination step.
Electronegativity and Intermediate Stabilization: Fluorine is often the most readily displaced halogen in SNAr reactions, not because it's the best leaving group, but because its high electronegativity strongly stabilizes the transition state leading to the Meisenheimer complex (the rate-determining step). masterorganicchemistry.com Following this logic, the more electronegative chlorine would be attacked preferentially.
In many cases, the attack of the nucleophile is the rate-determining step, and the reaction tends to occur at the most electron-deficient carbon, which is influenced by the inductive and resonance effects of the substituents. Given the competing factors, the reaction conditions and the nature of the nucleophile can influence the regiochemical outcome. However, displacement of the chlorine atom is often observed in similar dihalogenated systems, particularly when the other halogen provides resonance stabilization from the para position.
Functional Group Interconversions Involving Halogen and Amine Moieties
Beyond substitution reactions, the functional groups of this compound can be interconverted.
Halogen Interconversions: The iodo group is particularly versatile. It can be readily converted into an organometallic species through halogen-metal exchange, for instance, using organolithium reagents (e.g., n-BuLi) or via Grignard reagent formation. This transformation would occur selectively at the C-I bond, creating a nucleophilic carbon center that can react with a wide range of electrophiles. The iodo group can also be removed (hydrodeiodination) using various reducing agents.
Amine Moiety Conversions: The N-methylamino group can undergo various transformations. Oxidation could lead to different products depending on the reagents used. N-dealkylation is also a possibility, converting the secondary amine back to a primary amine. Conversely, the amine could be further functionalized, for example, by acylation to form an amide or by reaction with sulfonyl chlorides to form a sulfonamide. These conversions can alter the electronic properties of the substituent, thereby modulating the reactivity of the aromatic ring in subsequent steps. ub.edu
Regioselective Reactivity Modulated by Substituent Effects
The regioselectivity of reactions involving this compound is a direct consequence of the electronic and steric properties of its substituents. The differing characteristics of the iodo, chloro, and N-methylamino groups allow for predictable, selective transformations at different sites of the molecule.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira): These reactions almost exclusively occur at the site of the most reactive leaving group. The order of reactivity for aryl halides is I > Br > OTf > Cl. Therefore, cross-coupling reactions will happen selectively at the C-I bond, leaving the C-Cl bond available for subsequent functionalization. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): As discussed previously, the regioselectivity is more complex. While the C-I bond is weaker, the stabilization of the Meisenheimer intermediate is crucial. Attack at C4 (displacing chloride) is often favored because the negative charge in the intermediate is stabilized by the para-iodo substituent. Conversely, attack at C2 (displacing iodide) is stabilized by the ortho-chloro substituent. The outcome can be dependent on the specific nucleophile and reaction conditions. mdpi.com
Electrophilic Aromatic Substitution: While the ring is generally deactivated by the two halogens, should an electrophilic substitution occur, the directing effect would be determined by the powerful ortho-, para-directing N-methylamino group. The C5 position is the most likely site of substitution, as it is ortho to the amine and avoids the sterically hindered C3 position (between the two halogens).
Metalation: Directed ortho-metalation is unlikely due to the N-methyl group. However, halogen-metal exchange will occur preferentially at the C-I bond.
| Reaction Type | Primary Reactive Site | Governing Principle | Expected Product Type |
|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | C2 (-I) | Reactivity of Halide (C-I > C-Cl) | 2-Aryl(alkenyl/alkynyl)-4-chloro-N-methylaniline |
| Copper-Catalyzed Coupling | C2 (-I) | Reactivity of Halide (C-I > C-Cl) organic-chemistry.org | N-Aryl(alkyl)-2-amino-5-chloro-N-methylaniline |
| Nucleophilic Aromatic Substitution (SNAr) | C4 (-Cl) or C2 (-I) | Meisenheimer complex stability / Leaving group ability libretexts.org | 4-Nu-2-iodo- or 2-Nu-4-chloro-N-methylaniline |
| Radical Formation | C2 (-I) | Bond Dissociation Energy (C-I < C-Cl) nih.gov | Radical at C2 for further coupling |
| Halogen-Metal Exchange | C2 (-I) | Reactivity of Halide | 2-Lithio(or-magnesio)-4-chloro-N-methylaniline |
| Electrophilic Aromatic Substitution | C5 | Directing effect of -NHCH₃ group | 5-E-4-chloro-2-iodo-N-methylaniline |
Applications of 4 Chloro 2 Iodo N Methylaniline As a Synthetic Building Block
Precursor in the Construction of Complex Heterocyclic Systems
The inherent reactivity of 4-chloro-2-iodo-N-methylaniline makes it an excellent starting material for the synthesis of complex heterocyclic structures, which are core components of many pharmaceuticals, agrochemicals, and materials. The presence of both a nucleophilic nitrogen center and electrophilic carbon-halogen bonds facilitates a variety of cyclization strategies.
Polycyclic aromatic compounds are a significant class of molecules, with some demonstrating potential applications in materials science and medicinal chemistry. nih.gov The structure of this compound is well-suited for building such polycyclic frameworks. The highly reactive C-I bond can readily participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to append additional aromatic rings.
Subsequent intramolecular cyclization reactions, potentially involving the N-methylamino group or the second halogen (chlorine), can then be employed to complete the polycyclic system. For instance, an initial Suzuki coupling could be followed by a Buchwald-Hartwig amination or a Friedel-Crafts-type reaction to forge the new ring systems. The ability to perform these reactions sequentially provides a controlled method for assembling complex polyaromatic structures that would be challenging to create using other methods.
The N-methylaniline moiety is a key feature for building nitrogen-containing heterocycles. This compound can serve as a precursor to a wide array of important heterocyclic scaffolds, such as quinazolines, isoquinolines, and isoindoles. nih.govchemsynthesis.combeilstein-journals.org For example, in the synthesis of 4-anilinoquinazolines, a class of compounds investigated for their biological activity, N-methylanilines are reacted with 4-chloroquinazolines. beilstein-journals.org The N-methylamino group of this compound can act as the nucleophile in an N-arylation reaction to form the quinazoline (B50416) core. The remaining iodo and chloro substituents offer sites for further diversification of the final molecule.
Moreover, related aniline (B41778) structures have been successfully used to prepare other complex nitrogen heterocycles. The synthesis of tetrahydroisoquinoline and dihydro-1H-isoindole skeletons has been demonstrated from aniline derivatives, highlighting the versatility of this class of compounds in building intricate frameworks. nih.govchemsynthesis.com
Table 1: Examples of Nitrogen Heterocyclic Frameworks from Aniline Precursors
| Precursor Type | Heterocyclic Product | Synthetic Strategy |
| N-Methylaniline | 4-Anilinoquinazoline | N-Arylation beilstein-journals.org |
| Substituted Aniline | Tetrahydroisoquinoline | Cyclization nih.gov |
| Substituted Aniline | Dihydro-1H-isoindole | Cyclization chemsynthesis.com |
Role in the Synthesis of Functionally Diverse Organic Molecules
The true synthetic power of this compound lies in the differential reactivity of its two halogen substituents, which enables the creation of a vast array of multi-substituted molecules with diverse functionalities.
The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond in common transition-metal-catalyzed cross-coupling reactions. This reactivity difference is the cornerstone of its use as a scaffold for multi-substituted aryl derivatives. Chemists can selectively functionalize the 2-position (iodo) while leaving the 4-position (chloro) intact by using mild reaction conditions.
For example, a Sonogashira, Suzuki, or Heck coupling can be performed selectively at the C-I bond. The resulting product, which now contains a new substituent at the 2-position and retains the chlorine at the 4-position, can then be subjected to a second, distinct cross-coupling reaction under more forcing conditions to modify the C-Cl bond. This stepwise approach allows for the precise and controlled introduction of two different functional groups onto the aniline ring, in addition to the existing N-methylamino group. This strategy is invaluable for creating libraries of complex molecules for drug discovery and materials science.
Table 2: Hypothetical Sequential Cross-Coupling Strategy
| Step | Reaction | Position Functionalized | Reagent Example | Product Structure |
| 1 | Sonogashira Coupling | C2 (Iodo) | Phenylacetylene | 4-chloro-N-methyl-2-(phenylethynyl)aniline |
| 2 | Suzuki Coupling | C4 (Chloro) | 4-Methoxyphenylboronic acid | N-methyl-2-(phenylethynyl)-[1,1'-biphenyl]-4-amine |
The development of novel ligands is crucial for advancing the field of catalysis. This compound serves as an excellent starting point for designing new ligand architectures. The N-methylamino group itself can act as a coordinating atom for a metal center. More complex ligands can be synthesized by functionalizing the iodo and chloro positions with other donor groups (e.g., phosphines, pyridines, or other heterocycles).
Research has shown that chiral diamines derived from related chloro-anilines can form chelate complexes with transition metals, which are then used as catalysts in asymmetric hydrogenation processes. nih.gov By strategically introducing chiral moieties or other coordinating groups onto the this compound framework, bespoke ligands can be created. The electronic properties of these ligands can be fine-tuned by the choice of substituents, potentially leading to catalysts with enhanced activity, selectivity, and stability for a wide range of chemical transformations.
Strategies for Sequential Functionalization of Dihalogenated Anilines
The synthesis of polysubstituted anilines from dihalogenated precursors like this compound relies on a toolbox of modern synthetic strategies that exploit the unique reactivity of each position on the aromatic ring.
The primary strategy involves leveraging the orthogonal reactivity of the carbon-halogen bonds in transition-metal-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond allows for selective functionalization at the ortho-position to the amine under mild conditions, while the more robust C-Cl bond at the para-position requires more forcing conditions for reaction. This provides a reliable method for introducing two different substituents in a stepwise manner.
In addition to cross-coupling, other C-H functionalization strategies can be envisioned for modifying the remaining C-H bonds on the ring (at positions 5 and 6). researchgate.net Recent advances in palladium catalysis have enabled the para-selective C-H olefination of aniline derivatives, suggesting that under the right catalytic conditions, the C-H bonds of a functionalized this compound derivative could be targeted. acs.org Furthermore, directing-group strategies, potentially using the N-methylamino group or a temporarily installed directing group, could facilitate selective C-H activation at other positions, further increasing the molecular complexity that can be achieved from this single precursor. nih.govresearchgate.net
Table 3: Summary of Functionalization Strategies
| Strategy | Target Position(s) | Key Features |
| Orthogonal Cross-Coupling | C2 (Iodo) then C4 (Chloro) | Exploits differential C-I vs. C-Cl bond reactivity for sequential, selective functionalization. |
| Directed ortho-Metalation (DoM) | C3 | N-methylamino group directs metallating agent to the adjacent position. |
| Catalytic C-H Functionalization | C5, C6 | Modern catalytic systems can activate specific C-H bonds for direct modification. researchgate.netacs.org |
Orthogonal Reactivity of Chloro and Iodo Substituents
The concept of orthogonal reactivity is fundamental to the utility of polyhalogenated aromatic compounds in multi-step syntheses. It refers to the ability to selectively react one functional group in the presence of another, under a specific set of reaction conditions. In the case of this compound, the significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds towards transition metal-catalyzed cross-coupling reactions forms the basis of its synthetic potential.
The C-I bond is considerably weaker and more readily undergoes oxidative addition to a low-valent transition metal catalyst, such as palladium(0), compared to the more robust C-Cl bond. This reactivity difference allows for the selective functionalization of the iodo-substituted position while leaving the chloro-substituent intact. This principle is well-established in palladium-catalyzed reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings. wikipedia.orgrsc.orglibretexts.org
For instance, a Sonogashira coupling of this compound with a terminal alkyne would be expected to proceed selectively at the 2-position, affording a 2-alkynyl-4-chloro-N-methylaniline derivative. The reaction would likely be carried out under standard Sonogashira conditions, employing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org Similarly, a Suzuki-Miyaura coupling with an arylboronic acid would be anticipated to yield a 2-aryl-4-chloro-N-methylaniline. rsc.org
The following table illustrates the expected selective reactivity in common palladium-catalyzed cross-coupling reactions:
| Cross-Coupling Reaction | Expected Major Product with this compound |
| Sonogashira Coupling | 2-Alkynyl-4-chloro-N-methylaniline |
| Suzuki-Miyaura Coupling | 2-Aryl-4-chloro-N-methylaniline |
| Heck Coupling | 2-Alkenyl-4-chloro-N-methylaniline |
| Buchwald-Hartwig Amination | 2-(Amino-substituted)-4-chloro-N-methylaniline |
This selective functionalization of the iodo-position provides a powerful tool for the stepwise construction of more complex molecules. Once the first coupling reaction has been performed, the chloro-substituent remains available for a subsequent, typically more forcing, cross-coupling reaction. This sequential approach is a hallmark of directed synthesis.
Directed Synthesis of Tri- and Tetra-substituted Benzenes
The orthogonal reactivity inherent in this compound provides a clear pathway for the directed synthesis of tri- and tetra-substituted benzene (B151609) derivatives. By carefully choosing the sequence of reactions and coupling partners, a diverse array of polysubstituted anilines can be prepared.
Stepwise Functionalization:
A typical synthetic strategy would involve an initial palladium-catalyzed cross-coupling reaction at the more reactive iodo-position. For example, a Suzuki-Miyaura coupling could be employed to introduce an aryl or heteroaryl group at the 2-position. The resulting 2-aryl-4-chloro-N-methylaniline would then serve as a substrate for a second cross-coupling reaction at the chloro-position. This second step would generally require more forcing conditions, such as a more electron-rich phosphine (B1218219) ligand, a stronger base, or a higher reaction temperature, to activate the less reactive C-Cl bond.
This stepwise approach allows for the introduction of two different substituents at specific positions on the aniline ring, leading to the synthesis of a variety of tri-substituted anilines.
Intramolecular Cyclization:
Furthermore, the strategic placement of functional groups through this stepwise approach can set the stage for subsequent intramolecular cyclization reactions to form heterocyclic structures. For instance, if the substituent introduced at the 2-position contains a suitable functional group, an intramolecular reaction with the N-methylamino group or the chloro-substituent could lead to the formation of fused ring systems. The synthesis of 2-substituted indoles from 2-alkynylanilines is a well-established transformation that could potentially be applied to derivatives of this compound.
The following table outlines a hypothetical synthetic route to a tetra-substituted benzene derivative, highlighting the directed nature of the synthesis:
| Step | Reaction | Reactant | Product |
| 1 | Suzuki-Miyaura Coupling | This compound + Arylboronic acid | 2-Aryl-4-chloro-N-methylaniline |
| 2 | Sonogashira Coupling | 2-Aryl-4-chloro-N-methylaniline + Terminal alkyne | 2-Aryl-4-alkynyl-N-methylaniline |
This hypothetical sequence demonstrates how the orthogonal reactivity of the halogen substituents in this compound can be harnessed to achieve a controlled and directed synthesis of a complex, tetra-substituted benzene ring.
Theoretical and Computational Studies of 4 Chloro 2 Iodo N Methylaniline
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are fundamental to exploring the behavior of 4-chloro-2-iodo-N-methylaniline at the molecular level. These studies offer deep insights into the electron distribution and orbital interactions that govern the compound's chemical nature.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.govchemrxiv.org For a molecule like this compound, DFT calculations are employed to determine its optimized molecular geometry, vibrational frequencies, and energetic properties. nih.gov Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used to model the system accurately. nih.govmdpi.com
These calculations provide the foundation for all other theoretical analyses. The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, including critical bond lengths and angles. For instance, DFT could elucidate the precise orientation of the N-methyl group relative to the aromatic ring and the spatial relationship between the chloro and iodo substituents. This structural information is paramount, as the molecule's geometry directly influences its electronic properties and reactivity.
A typical output from DFT calculations for this molecule would include the following parameters, which are essential for subsequent analysis:
| Parameter | Description |
| Total Energy | The total electronic energy of the molecule in its ground state, indicating its stability. |
| Optimized Geometry | The bond lengths, bond angles, and dihedral angles corresponding to the minimum energy conformation. |
| Vibrational Frequencies | Calculated frequencies that correspond to the molecule's infrared and Raman spectra, used to confirm the structure is a true minimum on the potential energy surface. |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of charge. |
Molecular Orbital Analysis (HOMO-LUMO Gap, NBO)
Building upon the results of DFT calculations, molecular orbital analysis provides a deeper understanding of chemical reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.govthaiscience.info The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. thaiscience.info Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. thaiscience.info
The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a crucial descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making charge transfer within the molecule or to another reactant more favorable. nih.govnih.gov For this compound, the HOMO-LUMO gap would indicate its kinetic stability and polarizability. nih.gov
| Analysis | Key Insights for this compound |
| HOMO-LUMO Analysis | Determines the energy gap, predicting chemical reactivity, kinetic stability, and the sites for nucleophilic/electrophilic attack. nih.govnih.gov |
| NBO Analysis | Reveals charge distribution on atoms, the nature of chemical bonds, and the strength of intramolecular charge transfer and hyperconjugative interactions. nih.gov |
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the molecule's electron density surface. thaiscience.info It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions and electrophilic/nucleophilic attacks.
The MEP surface is color-coded to indicate different regions of electrostatic potential:
Red regions indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen and oxygen. thaiscience.info
Blue regions represent positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, especially those attached to electronegative atoms. thaiscience.info
Green regions denote neutral or near-zero potential.
For this compound, an MEP analysis would likely show a region of negative potential around the nitrogen atom of the methylamino group, making it a likely site for protonation or interaction with electrophiles. The analysis would also reveal how the electron-withdrawing halogen substituents (chloro and iodo) influence the electron distribution across the aromatic ring.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone. For a substituted aniline (B41778) like this compound, this is particularly useful for understanding its behavior in complex transformations such as cross-coupling reactions.
Transition State Characterization for Cross-Coupling Reactions
Cross-coupling reactions, often catalyzed by transition metals like palladium, are fundamental in synthetic chemistry. nih.gov Computational modeling can be used to explore the mechanism of such reactions involving this compound. A key aspect of this is the identification and characterization of transition states (TS).
A transition state represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that is fleetingly formed as reactants are converted into products. By using DFT methods, chemists can calculate the geometry and energy of these transition states. This allows for the determination of the activation energy barrier for a given reaction step, which is the energy required to reach the transition state. A lower activation barrier indicates a faster reaction rate.
For this compound, which has two different halogen atoms, computational studies could compare the activation barriers for the oxidative addition step at the C-I bond versus the C-Cl bond. This would provide a theoretical basis for the observed selectivity in palladium-catalyzed reactions, as the C-I bond is generally more reactive and would be expected to have a lower activation barrier for oxidative addition.
Understanding Regioselectivity and Stereoselectivity
Regioselectivity refers to the preference for a reaction to occur at one position over another. rsc.orgnih.gov In the case of this compound, a key question in many reactions is which of the two halogen atoms will react, or at which position an electrophile will add to the aromatic ring.
Computational modeling can explain and predict regioselectivity by comparing the energies of the transition states for all possible reaction pathways. nih.govnih.govmdpi.com The pathway with the lowest activation energy barrier will be the most favorable kinetically, and the product of this pathway will be the major product observed. nih.gov For example, in a Suzuki or Buchwald-Hartwig cross-coupling reaction, DFT calculations could compare the energy profiles for reaction at the iodo-substituted position versus the chloro-substituted position, thereby predicting the regiochemical outcome. nih.gov These models can also incorporate the effects of different ligands on the metal catalyst, providing insights into how to control the reaction's selectivity. nih.gov
Intermolecular Interactions and Supramolecular Assembly
The architecture of solid-state materials is dictated by the nature and directionality of intermolecular interactions. In this compound, a combination of hydrogen bonds and halogen bonds is expected to govern its supramolecular assembly, leading to complex and potentially useful structural motifs.
The N-methylamine group in this compound is a prime participant in hydrogen bonding. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, while the hydrogen atom attached to the nitrogen can act as a hydrogen bond donor. This dual capability allows for the formation of extended one-, two-, or three-dimensional networks. In the crystalline state, it is anticipated that molecules of this compound would be linked by intermolecular N-H···N hydrogen bonds. These interactions would likely create chains or sheets of molecules, significantly influencing the crystal packing and the physical properties of the compound, such as its melting point and solubility. The presence of the methyl group on the nitrogen atom, compared to a primary amine, will sterically influence the geometry of these hydrogen bonds but not prevent their formation.
| Interaction Type | Donor | Acceptor | Potential Geometry |
| Hydrogen Bond | N-H | N | Linear or near-linear |
Beyond conventional hydrogen bonds, the presence of both chlorine and iodine atoms on the aromatic ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The iodine atom, being larger and more polarizable than chlorine, is a particularly effective halogen bond donor.
In the context of cocrystallization, this compound could form predictable supramolecular structures with other molecules that are good halogen bond acceptors, such as pyridines or other nitrogen-containing heterocycles. nih.gov The iodine atom would be the primary site for forming a C–I···N halogen bond. nih.gov The strength and directionality of this interaction can be a powerful tool in crystal engineering to design novel materials with specific topologies and properties. nih.gov While the chlorine atom is a weaker halogen bond donor, it could also participate in weaker C–Cl···X interactions, further stabilizing the crystal lattice. The interplay between the stronger hydrogen bonding of the N-methylamino group and the directional halogen bonding of the iodine atom could lead to the formation of complex and robust multicomponent supramolecular assemblies. nih.govrsc.org
| Interaction Type | Donor Atom | Acceptor Atom (in Coformer) | Relative Strength |
| Halogen Bond | I | N, O, S | Strong |
| Halogen Bond | Cl | N, O, S | Weak to Moderate |
Prediction of Spectroscopic Properties (Computational Approaches)
Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are invaluable for predicting the spectroscopic properties of molecules like this compound. researchgate.net These theoretical calculations can provide detailed insights into the vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra of the molecule.
By calculating the optimized molecular geometry and the corresponding vibrational frequencies at a specific level of theory (e.g., B3LYP with a suitable basis set), a theoretical infrared and Raman spectrum can be generated. researchgate.net The potential energy distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific functional groups within the molecule, such as the N-H stretch, C-I stretch, or C-Cl stretch. chemrxiv.org
Similarly, TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. researchgate.net This can help in understanding the electronic structure and the nature of the chromophores within the molecule. The solvent effects on these spectra can also be modeled using various computational solvent models. researchgate.net
For NMR spectroscopy, DFT calculations can predict the chemical shifts (δ) of the ¹H and ¹³C nuclei. These predictions are based on the calculated electron density around each nucleus and can be a powerful tool for assigning experimental NMR spectra and confirming the molecular structure.
| Spectroscopic Technique | Predicted Parameters | Computational Method |
| Infrared (IR) & Raman | Vibrational Frequencies, Intensities | DFT |
| UV-Visible (UV-Vis) | Absorption Wavelengths (λmax), Oscillator Strengths | TD-DFT |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ) | DFT (GIAO method) |
Advanced Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed NMR studies are essential for the unambiguous structural confirmation of 4-chloro-2-iodo-N-methylaniline. Such analyses would provide precise information on the chemical environment of each proton and carbon atom in the molecule.
Proton (¹H) NMR Chemical Shift Analysis
Experimental ¹H NMR data for this compound is required to analyze the chemical shifts, coupling constants, and multiplicities of the aromatic and methyl protons. This would confirm the substitution pattern on the aromatic ring.
Carbon (¹³C) NMR Chemical Shift Analysis
A ¹³C NMR spectrum would identify the chemical shifts for all carbon atoms in the molecule, including the aromatic carbons directly bonded to the iodine, chlorine, and nitrogen atoms, as well as the methyl carbon.
Heteronuclear Correlation Spectroscopies (e.g., HSQC, HMBC)
Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be necessary to definitively assign all proton and carbon signals. HSQC correlates directly bonded proton-carbon pairs, while HMBC reveals longer-range (2-3 bond) correlations, confirming the connectivity of the molecular structure.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of this compound, further corroborating its identity.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis would provide the high-precision exact mass of the molecular ion, allowing for the determination of its elemental formula (C₇H₇ClIN) and distinguishing it from other compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis would provide information on the retention time of this compound under specific chromatographic conditions and yield its electron ionization (EI) mass spectrum. This spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of substituents like methyl, chloro, and iodo groups. nih.govd-nb.infogoogle.comresearchgate.net
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. These methods probe the vibrational energy levels of chemical bonds, which are unique to the types of atoms and their bonding environment.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The specific frequencies of absorbed radiation correspond to particular vibrational modes, such as stretching and bending. For a molecule like this compound, one would anticipate characteristic absorption bands for the N-H bond of the secondary amine, C-N stretching, C-H bonds of the methyl group and the aromatic ring, and the C-Cl and C-I bonds. While data for related compounds exists, specific experimental IR spectra for this compound are not presently available in the surveyed literature.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the energy of the scattered photons provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and can be a powerful tool for analyzing the skeletal vibrations of the aromatic ring and the carbon-halogen bonds. As with IR spectroscopy, specific Raman data for this compound is not documented in the available research.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of this energy excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated systems and the presence of auxochromes and chromophores. For this compound, the aromatic ring constitutes the primary chromophore, with the chloro, iodo, and N-methylamino groups acting as auxochromes that would be expected to shift the absorption maxima. However, dedicated UV-Vis spectroscopic studies for this specific compound are not found in the public domain.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions. For a derivative of this compound, a successful crystallographic analysis would offer an unambiguous structural confirmation. While the crystal structure of the related compound 4-chloro-2-iodoaniline (B181669) has been reported, providing insights into the packing of a similar molecule, no such data is currently available for this compound. nih.gov
Future Research Directions and Challenges
Development of More Sustainable Synthetic Routes
The current and future synthesis of 4-chloro-2-iodo-N-methylaniline is increasingly guided by the principles of green chemistry. Traditional multi-step syntheses often involve harsh reagents and generate significant waste. Future research will undoubtedly focus on developing more atom-economical and environmentally benign methodologies.
One promising avenue is the exploration of one-pot or tandem reactions that combine N-methylation, chlorination, and iodination with high regioselectivity. For instance, the direct and selective halogenation of N-methylaniline precursors using greener reagents and catalysts is a key area of interest. nih.govnih.govacs.org The use of methanol (B129727) as a sustainable C1 source for N-methylation, catalyzed by transition metals like ruthenium, presents an attractive alternative to traditional methylating agents such as methyl halides. nih.govacs.orgresearchgate.net
Furthermore, enzymatic halogenation offers a highly specific and environmentally friendly approach. frontiersin.org The discovery and engineering of halogenase enzymes capable of selectively introducing chloro and iodo groups onto an aniline (B41778) scaffold could revolutionize the synthesis of this and related compounds. frontiersin.org
Table 1: Comparison of Synthetic Strategies for Halogenated N-Methylanilines
| Method | Advantages | Disadvantages |
| Traditional Multi-Step Synthesis | Well-established procedures | Often requires protecting groups, generates significant waste, uses hazardous reagents |
| Catalytic N-Methylation with Methanol | Sustainable C1 source, high atom economy nih.govacs.org | May require high temperatures and pressures, catalyst cost and recovery |
| Direct Catalytic Halogenation | Potentially fewer steps, high regioselectivity nih.govnih.gov | Catalyst development is ongoing, potential for over-halogenation |
| Enzymatic Halogenation | High specificity, mild reaction conditions, environmentally benign frontiersin.org | Enzyme discovery and engineering can be challenging, limited substrate scope |
Exploration of Novel Catalytic Transformations
The presence of two distinct halogen atoms on the aromatic ring of this compound makes it a prime candidate for a variety of catalytic cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization, a cornerstone of modern synthetic chemistry.
Future research will likely focus on the development of highly selective palladium, nickel, or copper-based catalytic systems that can discriminate between the iodo and chloro substituents. researchgate.netresearchgate.netorganic-chemistry.orgnortheastern.edu This would enable the sequential introduction of different functional groups, leading to the construction of complex molecular architectures. For example, a Suzuki or Sonogashira coupling could be performed selectively at the more reactive C-I bond, followed by a Buchwald-Hartwig amination or a cyanation at the C-Cl bond.
Moreover, the exploration of photoredox catalysis could open up new avenues for the functionalization of this molecule under mild conditions, potentially offering novel reactivity patterns that are not accessible through traditional thermal methods. acs.org
Integration into Advanced Materials Science
Substituted anilines are known precursors to a range of functional materials, including conductive polymers, corrosion inhibitors, and organic light-emitting diodes (OLEDs). wisdomlib.orgresearchgate.netscilit.com The unique electronic properties conferred by the chloro, iodo, and N-methyl groups in this compound make it an interesting building block for novel materials.
Future research could explore the polymerization of this aniline derivative to create new polyaniline-based materials with tailored electronic and optical properties. The presence of the heavy iodine atom could lead to materials with enhanced phosphorescence, which is desirable for OLED applications. Furthermore, the ability to selectively functionalize the molecule at two different positions could allow for the creation of cross-linked or hyperbranched polymers with unique topologies and properties.
The use of halogenated anilines as corrosion inhibitors has also been reported. researchgate.net Investigations into the efficacy of this compound and its derivatives in preventing the corrosion of metals could be a fruitful area of research.
Challenges in Differentiating Halogen Reactivity for Complex Molecular Architecture
While the differential reactivity of the C-I and C-Cl bonds is an advantage, achieving perfect selectivity in catalytic transformations remains a significant challenge. The development of catalysts with high chemoselectivity is paramount for the successful synthesis of complex molecules from this compound.
A key challenge lies in preventing the undesired side reactions, such as homocoupling or reactions involving the N-methylamino group. The steric hindrance around the ortho-iodo group may also influence its reactivity compared to the para-chloro group. Overcoming these challenges will require a deep understanding of the reaction mechanisms and the subtle interplay of electronic and steric effects. nih.govacs.org
The selective activation of one C-X bond over the other will likely depend on a careful choice of catalyst, ligands, and reaction conditions. For instance, the use of bulky phosphine (B1218219) ligands in palladium catalysis is known to favor reductive elimination and can influence the selectivity of cross-coupling reactions.
Synergistic Experimental and Computational Research Paradigms
The complexity of the reactions involving this compound necessitates a close collaboration between experimental and computational chemists. Density Functional Theory (DFT) and other computational methods can provide invaluable insights into the electronic structure of the molecule, the relative bond strengths of the C-I and C-Cl bonds, and the transition states of catalytic reactions. nih.govacs.orgresearchgate.net
Computational studies can help in the rational design of catalysts with enhanced selectivity and reactivity. By modeling the interaction of the substrate with different catalytic species, researchers can predict which catalyst is most likely to effect the desired transformation. This in silico screening can significantly reduce the experimental effort required to optimize a reaction.
Furthermore, spectroscopic techniques, in conjunction with computational analysis, can be used to characterize reaction intermediates and elucidate reaction mechanisms. researchgate.net This synergistic approach, where experimental results inform and validate computational models, and vice versa, will be crucial for unlocking the full synthetic potential of this compound and for addressing the challenges associated with its use. frontiersin.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-2-iodo-N-methylaniline, and how can purity be maximized?
- Methodology :
- Step 1 : Start with N-methylaniline as the core structure. Introduce iodine via electrophilic iodination using iodine monochloride (ICl) in acetic acid at 0–5°C to minimize side reactions .
- Step 2 : Perform chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at room temperature, targeting the para position relative to the methyl group. Monitor reaction progress via TLC .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>98%) and NMR (¹H/¹³C) .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodology :
- X-ray crystallography : Resolve crystal structure to confirm regiochemistry and steric effects (e.g., iodine’s van der Waals radius impacting planarity) .
- Spectroscopy : Use UV-Vis to study electronic transitions (e.g., charge transfer between iodine and aromatic ring) .
- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: 296.94 g/mol) and fragmentation patterns .
Q. What stability considerations are critical for storing this compound?
- Methodology :
- Storage : Keep in amber vials under inert gas (argon) at –20°C to prevent oxidative degradation of the iodine substituent .
- Stability testing : Perform accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products (e.g., dehalogenation or N-demethylation) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodology :
- Buchwald-Hartwig amination : Optimize Pd-catalyzed coupling with bulky ligands (e.g., XPhos) to overcome steric hindrance from iodine. Compare yields with/without microwave irradiation .
- DFT calculations : Model transition states to predict regioselectivity in Suzuki-Miyaura reactions. Correlate computational data (e.g., Fukui indices) with experimental outcomes .
Q. How can contradictory data on halogen displacement reactivity be resolved?
- Case study : Conflicting reports on SNAr reactivity at the chloro vs. iodo positions.
- Experimental design : Conduct competitive substitution reactions with varying nucleophiles (e.g., NaN₃ in DMF at 80°C). Use LC-MS to quantify substitution ratios .
- Kinetic analysis : Compare activation energies via Arrhenius plots to determine if iodine’s leaving group ability is solvent-dependent .
Q. What strategies mitigate interference from iodine in biological assays (e.g., enzyme inhibition studies)?
- Methodology :
- Control experiments : Compare activity of this compound with non-iodinated analogs (e.g., 4-chloro-N-methylaniline) to isolate iodine-specific effects .
- Chelation studies : Add EDTA to assay buffers to rule out metal-mediated false positives .
Q. How can computational models predict the environmental fate of this compound?
- Methodology :
- QSAR modeling : Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential. Validate with experimental soil/water persistence tests (OECD 307/308 guidelines) .
- Metabolite identification : Simulate oxidative pathways (e.g., CYP450-mediated) using MetaSite software and confirm via LC-HRMS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
